molecular formula C8H9N3OS B13069460 (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13069460
M. Wt: 195.24 g/mol
InChI Key: KWOYUCGWXQGIBM-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is a compound that features a thiazole ring and a pyrazole ring connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling through a methanol group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the thiazole and pyrazole rings through cyclization reactions involving appropriate precursors.

    Coupling Reactions: Coupling of the thiazole and pyrazole rings via a methanol group using reagents such as formaldehyde or methanol in the presence of catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to streamline the synthesis process and improve efficiency.

    Catalyst Optimization: Developing and using efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole or pyrazole derivatives.

Scientific Research Applications

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1,2-thiazol-5-yl)methanol: Lacks the pyrazole ring, which may affect its chemical and biological properties.

    (1H-pyrazol-4-yl)methanol: Lacks the thiazole ring, which may influence its reactivity and applications.

Uniqueness

(3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiazole and pyrazole rings, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

(3-methyl-1,2-thiazol-5-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9N3OS/c1-5-2-7(13-11-5)8(12)6-3-9-10-4-6/h2-4,8,12H,1H3,(H,9,10)

InChI Key

KWOYUCGWXQGIBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C(C2=CNN=C2)O

Origin of Product

United States

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